
Comparative Efficacy of VUANT1 and
Competitor Compounds on HCN Channels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VUANT1

Cat. No.: B1684053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of VUANT1 (also known as

VU0183254), an antagonist of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN)

channels, and its key competitors. HCN channels are crucial in regulating neuronal excitability

and cardiac rhythm, making them significant targets for therapeutic intervention in conditions

such as neuropathic pain and epilepsy. This document summarizes available quantitative data,

details experimental methodologies, and visualizes relevant pathways to facilitate objective

comparison.

Overview of Compounds
VUANT1 (VU0183254) is commercially described as an HCN channel antagonist. However,

publicly available quantitative efficacy data, such as IC50 values for specific HCN channel

isoforms, is limited. Its primary characterization in scientific literature is as an allosteric

antagonist of insect odorant receptor co-receptor (Orco).

Competitor Compounds include well-established HCN channel blockers such as Ivabradine,

Zatebradine, and ZD7288. These compounds have been more extensively studied, and their

efficacy against various HCN channel isoforms has been quantified.
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The following table summarizes the available half-maximal inhibitory concentration (IC50)

values for key competitor compounds against different HCN channel isoforms. This data has

been primarily obtained from electrophysiological studies, typically using patch-clamp

techniques on heterologous expression systems (e.g., HEK293 or CHO cells) transfected with

specific HCN channel subunits.
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Compound
HCN1 IC50
(µM)

HCN2 IC50
(µM)

HCN3 IC50
(µM)

HCN4 IC50
(µM)

Notes

VUANT1

(VU0183254)

Data not

available

Data not

available

Data not

available

Data not

available

Primarily

characterized

as an insect

Orco

antagonist.

Ivabradine 0.94
Data not

available

Data not

available
0.54 - 2.0

Clinically

approved for

treating

angina and

heart failure.

[1]

Zatebradine 1.83 2.21 1.90 1.88 - 4.4

A potent,

non-selective

HCN channel

blocker.[1][2]

ZD7288 15.2 - 41
Data not

available
34 21 - 47.3

A widely used

research tool

for blocking

HCN

channels.[1]

MEL55A
Preferential

for HCN1/2

Preferential

for HCN1/2

Data not

available
Less potent

A selective

blocker for

HCN1 and

HCN2

isoforms.

EC18 21 19.35
Data not

available
3.98

Shows a 5-

fold

preference

for the HCN4

isoform.
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MEL57A
Preferential

for HCN1
Less potent

Data not

available
Less potent

Displays

selectivity for

the HCN1

isoform.

Note: IC50 values can vary depending on the experimental conditions, such as the expression

system, temperature, and specific electrophysiological protocol used.

Signaling Pathway of HCN Channels
HCN channels are voltage-gated ion channels that open upon hyperpolarization of the cell

membrane. Their activity is also directly modulated by cyclic nucleotides, such as cyclic

adenosine monophosphate (cAMP). The binding of cAMP to the C-terminus of the channel

protein increases the probability of channel opening. This dual regulation allows HCN channels

to play a critical role in controlling cell excitability in response to both voltage changes and

intracellular signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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